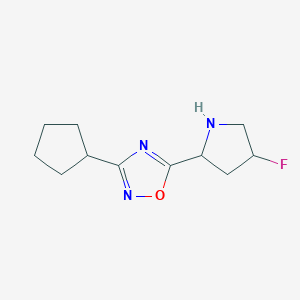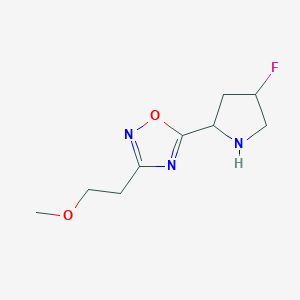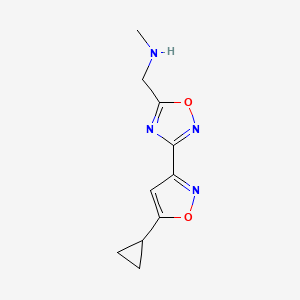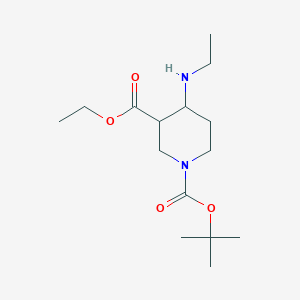
3-环戊基-5-(4-氟吡咯啉-2-基)-1,2,4-噁二唑
描述
3-Cyclopentyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole (hereafter referred to as 3CPFO) is a compound of interest in the field of medicinal chemistry. It is a heterocyclic compound that has been studied for its potential use in various scientific and medical applications. This article will discuss the synthesis method of 3CPFO, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and potential future directions.
科学研究应用
化学和药代动力学特性
包括与3-环戊基-5-(4-氟吡咯啉-2-基)-1,2,4-噁二唑类似结构在内的噁二唑衍生物以其良好的物理、化学和药代动力学特性而闻名。这些化合物通过氢键与生物大分子相互作用,增强其药理活性。噁二唑环已被确认为各种化合物中具有生物活性的单元,展示出抗菌、抗炎、抗结核、抗真菌、抗糖尿病和抗癌等广泛活性。这使得它们在有机合成、药物化学和药理学领域中成为宝贵的实体(Wang et al., 2022)。
治疗应用
与问题分子类似的1,3,4-噁二唑环已被纳入具有显著治疗潜力的化合物中。这些衍生物展示出广泛的生物活性,包括抗癌、抗真菌、抗菌、抗结核、抗炎、抗神经病、降压、抗组胺、抗寄生虫、抗肥胖、抗病毒和其他药用特性。1,3,4-噁二唑环的独特结构特征有助于有效地与酶和受体结合,提供广泛的治疗应用(Verma et al., 2019)。
合成途径和应用
噁二唑衍生物的合成方法,如1,3,4-噁二唑,对于开发具有潜在化学传感器应用的新化合物至关重要。这些方法使得可以创建用于检测金属离子的荧光框架。这些分子的光致发光量子产率、热化学稳定性和配位位点突显了它们在材料科学和分析化学中的重要性,突显了它们在药理学应用之外的多功能性(Sharma et al., 2022)。
在药物开发中的作用
包括具有1,3,4-噁二唑环的噁二唑化合物在新药开发中发挥着关键作用。将其纳入类似药物的分子中展示了与这一核心结构相关的多样化药理特性。这些化合物被探索其在治疗各种疾病中的潜力,进一步强调了噁二唑环在合成药物化学和新治疗剂开发中的重要性(Rana et al., 2020)。
属性
IUPAC Name |
3-cyclopentyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN3O/c12-8-5-9(13-6-8)11-14-10(15-16-11)7-3-1-2-4-7/h7-9,13H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDTWGJVZPFTEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NOC(=N2)C3CC(CN3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-(3-ethyl-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)acetic acid](/img/structure/B1475729.png)
![(8-(Pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamine](/img/structure/B1475731.png)

![3-(4-Bromophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B1475738.png)
![2-oxo-1,2,3,4,5,6-hexahydro-4aH-cyclopenta[b]pyridine-4a-carboxylic acid](/img/structure/B1475739.png)
![4-(Methoxymethyl)-8-oxa-2-azaspiro[4.5]decane](/img/structure/B1475740.png)
![3-(8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)propanoic acid](/img/structure/B1475741.png)
![2-(8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)ethan-1-amine](/img/structure/B1475744.png)
